molecular formula C7H7BrFNO B1374856 3-Bromo-4-fluoro-2-methoxyaniline CAS No. 1257535-12-8

3-Bromo-4-fluoro-2-methoxyaniline

Cat. No.: B1374856
CAS No.: 1257535-12-8
M. Wt: 220.04 g/mol
InChI Key: STJSFBKAABBREW-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-methoxyaniline is an organic compound with the molecular formula C7H7BrFNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, fluorine, and methoxy groups. This compound is used in various chemical syntheses and has applications in scientific research.

Mechanism of Action

Target of Action

It is known that similar compounds are often used in suzuki–miyaura coupling reactions , which suggests that its targets could be organoboron reagents used in these reactions.

Mode of Action

Based on its structural similarity to other aniline derivatives, it can be inferred that it may participate in nucleophilic substitution reactions . In these reactions, the aniline group (NH2) of 3-Bromo-4-fluoro-2-methoxyaniline could act as a nucleophile, attacking electrophilic carbon centers in other molecules.

Biochemical Pathways

For instance, they can be involved in the synthesis of chroman-3-amides, which are potent Rho kinase inhibitors .

Result of Action

For instance, some aniline derivatives can inhibit certain enzymes, leading to changes in cellular signaling pathways .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature and pH. According to one source, this compound should be stored at 2-8°C , suggesting that it may be sensitive to temperature changes. Furthermore, the compound’s action can also be influenced by its concentration and the presence of other substances in its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromo-4-fluoro-2-methoxyaniline can be synthesized through several methods. One common approach involves the nucleophilic substitution of 3-bromo-4-fluoroaniline with methoxy groups under specific reaction conditions. Another method includes the reduction of nitro compounds followed by bromination and fluorination steps .

Industrial Production Methods

Industrial production of this compound typically involves multi-step synthesis starting from readily available raw materials such as p-nitrochlorobenzene. The process includes nitration, reduction, and subsequent halogenation steps to introduce the bromine and fluorine atoms .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed

The major products formed from these reactions include various substituted anilines, which can be further utilized in the synthesis of more complex organic molecules.

Scientific Research Applications

3-Bromo-4-fluoro-2-methoxyaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-4-fluoro-2-methoxyaniline is unique due to the specific combination of bromine, fluorine, and methoxy groups on the benzene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

3-bromo-4-fluoro-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-7-5(10)3-2-4(9)6(7)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STJSFBKAABBREW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801276523
Record name Benzenamine, 3-bromo-4-fluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-12-8
Record name Benzenamine, 3-bromo-4-fluoro-2-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 3-bromo-4-fluoro-2-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801276523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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